molecular formula C14H25BN2O4 B8134768 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B8134768
M. Wt: 296.17 g/mol
InChI Key: KKUWOLYIENWABE-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is an organic compound with the molecular formula C14H25BN2O4. This compound is characterized by its pyrazole ring, which is substituted with a 2-(2-methoxyethoxy)ethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

The synthesis of 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with 2-(2-methoxyethoxy)ethyl Group: The pyrazole ring is then substituted with a 2-(2-methoxyethoxy)ethyl group through nucleophilic substitution reactions.

    Introduction of the Boronate Ester Group:

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include various substituted pyrazoles and boronic acid derivatives.

Scientific Research Applications

1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its bioactivity .

Comparison with Similar Compounds

1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

The compound 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- represents a novel class of pyrazole derivatives with significant biological activities. Pyrazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a methoxyethoxy group and a boron-containing moiety. This unique configuration is expected to influence its biological interactions and efficacy.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit considerable antioxidant properties. For instance, studies have shown that related compounds demonstrate strong radical scavenging abilities and high Trolox equivalent antioxidant capacity (TEAC) values. The antioxidant activity is attributed to the free amino groups present in the pyrazole ring structure which facilitate electron donation to free radicals .

Anti-Diabetic Activity

In vitro evaluations of similar pyrazole compounds have revealed potent inhibition of α-glucosidase and α-amylase enzymes, critical targets in the management of diabetes. For example, one study reported IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase for a closely related pyrazole compound . Such findings suggest that the compound may also possess anti-diabetic properties.

Anticancer Potential

Pyrazoles have been investigated for their anticancer effects, particularly as inhibitors of mutated BRAF proteins implicated in melanoma. Compounds similar to our target have shown nanomolar activity against BRAF in various assays . This highlights the potential for developing new cancer therapies based on this class of compounds.

Anti-Inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Some derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations . This suggests that our compound may also be effective in reducing inflammation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is heavily influenced by their structural modifications. Variations in substituents on the pyrazole ring can enhance or diminish their therapeutic effects. For example:

  • Amino Groups : Presence increases antioxidant activity.
  • Boron Moieties : May enhance binding affinity to biological targets due to unique electronic properties.

A detailed SAR analysis can guide future modifications to optimize efficacy against specific diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • Antioxidant Evaluation : A series of aminopyrazoles were tested for their radical scavenging ability using ABTS assays, yielding IC50 values as low as 14.1 µM .
  • Diabetes Management : In a comparative study, a pyrazole derivative showed better α-glucosidase inhibition than standard drugs like Acarbose .
  • Cancer Inhibition : A tricyclic pyrazole was found to significantly inhibit BRAF-driven ERK activation in melanoma cell lines .

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O4/c1-13(2)14(3,4)21-15(20-13)12-10-16-17(11-12)6-7-19-9-8-18-5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUWOLYIENWABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (500 mg, 2.58 mmol), 1-(2-bromo-ethoxy)-2-methoxy-ethane (566 mg, 3.09 mmol) and Cs2CO3 (840 mg, 2.58 mmol) in DMF (5 mL) was stirred at 95° C. for 18 h. The mixture was diluted with EtOAc and washed with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated to afford the title compound as an oil. (MH+=297.1, 1H-NMR in CDCl3: 7.77 (m, 1 or 2H) 4.31 (t, 2H); 3.85 (t, 2H); 3.54 (m, 2H); 3.48 (m, 2H); 3.35 (s, 3H); 1.31 (s, 12H)).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
566 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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